molecular formula C11H14N2O4 B1447104 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde CAS No. 1807982-45-1

4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde

Cat. No.: B1447104
CAS No.: 1807982-45-1
M. Wt: 238.24 g/mol
InChI Key: MJXRLZXBKKWHTN-UHFFFAOYSA-N
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Description

4-[(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde is a complex organic compound featuring a piperazine ring substituted with a carbaldehyde group and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with piperazine derivatives under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl group on the pyran ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.

Major Products

    Oxidation: 4-[(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carboxylic acid.

    Reduction: 4-[(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl and carbonyl groups on the pyran ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde is unique due to the presence of both a piperazine ring and a pyran ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[(5-hydroxy-4-oxopyran-2-yl)methyl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-8-13-3-1-12(2-4-13)6-9-5-10(15)11(16)7-17-9/h5,7-8,16H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXRLZXBKKWHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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